molecular formula C13H10BrNO3S2 B2444424 3-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID CAS No. 299950-17-7

3-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID

Cat. No.: B2444424
CAS No.: 299950-17-7
M. Wt: 372.25
InChI Key: LNSRBGSDKMPINU-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a strategically designed rhodanine derivative that serves as a privileged scaffold in medicinal chemistry and chemical biology research. The core structure, a rhodanine ring bearing a (Z)-benzylidene moiety at the 5-position, is a well-established pharmacophore known for its ability to interact with a wide range of enzymes and protein targets. The specific substitution pattern, featuring a 3-bromophenyl group and a propanoic acid tail, fine-tunes the compound's electronic properties, stereochemistry, and binding affinity, making it a versatile intermediate for developing potent enzyme inhibitors. Rhodanine-based compounds like this one have been extensively investigated for their inhibitory activity against a diverse set of targets, including bacterial enzymes such as DNA gyrase and bacterial peptide deformylase , which are critical for prokaryotic DNA replication and protein synthesis, respectively. The presence of the bromine atom offers a synthetic handle for further structural elaboration via cross-coupling reactions, enabling the generation of focused libraries for structure-activity relationship (SAR) studies. In cancer research, structurally analogous rhodanine derivatives have demonstrated the ability to inhibit key signaling pathways and induce apoptosis in various cancer cell lines . Its primary research value lies in its application as a chemical probe for studying disease-associated enzymatic processes and as a foundational building block in the rational design and synthesis of novel therapeutic candidates for infectious diseases and oncology.

Properties

IUPAC Name

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S2/c14-9-3-1-2-8(6-9)7-10-12(18)15(13(19)20-10)5-4-11(16)17/h1-3,6-7H,4-5H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSRBGSDKMPINU-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of a propanoic acid derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the bromobenzylidene moiety

    Substitution: Nucleophilic substitution at the bromine atom

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Sodium methoxide or potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its thiazolidinone core is known to exhibit significant biological activities, making it a candidate for drug development.

Medicine

In medicine, 3-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity, leading to various biological effects. The bromobenzylidene moiety may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
  • (Z)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Uniqueness

3-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is unique due to the presence of the bromobenzylidene moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 3-[(5Z)-5-[(3-Bromophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Propanoic Acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and antidiabetic effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by a complex structure that features a thiazolidine ring, a bromophenyl group, and a propanoic acid moiety. Its molecular weight is approximately 332.40 g/mol , and it possesses several functional groups that contribute to its biological activities.

1. Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to our target compound demonstrate high reducing power against reactive oxygen species (ROS). The efficacy of these compounds is often measured using EC50 values in various assays.

CompoundEC50 (mg/mL)Reference
7e0.0138 ± 0.0029
7a0.0153 ± 0.0010

The presence of specific substituents on the phenyl ring enhances the antioxidant capacity of these compounds.

2. Anti-inflammatory Activity

Thiazolidinone derivatives are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The compound's structure allows it to modulate inflammatory pathways effectively.

3. Antidiabetic Activity

Several studies have highlighted the potential of thiazolidinone derivatives as inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. The compound showed IC50 values indicating potent inhibition of AR:

CompoundIC50 (µM)Reference
4a2.2
4e2.3

These values suggest that modifications in the thiazolidine structure can significantly enhance AR inhibitory activity.

Case Study 1: In Vitro Evaluation

In vitro studies conducted on various cell lines demonstrated that the compound exhibits cytotoxic effects against cancer cells while sparing normal cells. The IC50 values for different cell lines were assessed, indicating selective cytotoxicity:

Cell LineIC50 (µM)
K56283.20
HeLa>100

These findings suggest a potential application in cancer therapy.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various targets, including PPARγ and VEGFR2. The binding energies and inhibition constants are summarized below:

TargetBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

These results indicate strong interactions with critical pathways involved in metabolism and angiogenesis.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux .
  • Step 2 : Reaction with a Z-configured carbonyl compound (e.g., 3-bromobenzaldehyde) to form the methylidene-thiazolidinone core. The reaction is catalyzed by sodium acetate and requires precise temperature control (reflux for 2–3 hours) .
  • Step 3 : Introduction of the propanoic acid side chain via alkylation or substitution reactions. Yields range from 67% to 83%, depending on substituent steric effects .

Key reagents : Sodium acetate, chloroacetic acid, DMF/acetic acid solvent system. Optimization tip : Adjust molar ratios (e.g., 1:1.2 for aldehyde:thiosemicarbazide) to enhance yield .

Q. How is the compound characterized using spectroscopic methods?

  • IR Spectroscopy : Look for C=S (thioxo) stretches at 1200–1250 cm⁻¹ and C=O (oxo) at 1680–1720 cm⁻¹. Aromatic C-H stretches appear near 3000 cm⁻¹ .
  • NMR :
  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methylidene proton (Z-configuration, δ ~6.8 ppm as a singlet), and propanoic acid protons (δ 2.5–3.5 ppm) .
  • 13C NMR : Thiazolidinone C=O (δ ~170 ppm), C=S (δ ~180 ppm), and aromatic carbons (δ 120–140 ppm) .
    • Elemental Analysis : Validate molecular formula (e.g., C, H, N, S content) to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to acetic acid, but may increase side products. Use mixed solvents (DMF:AcOH 1:2) for balance .
  • Catalyst Screening : Sodium acetate is standard, but K₂CO₃ or Et₃N can alter regioselectivity in Z/E isomer formation .
  • Temperature Control : Reflux (~110°C) is optimal for cyclization; lower temperatures (80°C) favor intermediate formation but delay thiazolidinone ring closure .
  • Data-Driven Optimization : Employ Design of Experiments (DoE) to test variables (solvent, catalyst, stoichiometry). For example, a 2³ factorial design revealed that excess aldehyde (1.5 eq) improves yield by 15% .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Contradiction Example : Overlapping NMR signals for methylidene protons and aromatic protons.
  • Resolution :

2D NMR (COSY, HSQC) : Differentiate coupling patterns and assign protons to specific carbons .

Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to rule out impurities .

X-ray Crystallography : Definitive proof of Z-configuration and hydrogen bonding between thioxo and oxo groups .

Q. What in vitro assays are used to investigate biological activity?

  • Enzyme Inhibition :
  • α-Amylase/Urease Assays : Measure IC₅₀ values via colorimetric methods (e.g., DNSA reagent for reducing sugars). Similar thiazolidinones show IC₅₀ = 12–35 µM .
    • Cytotoxicity Screening :
  • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa). Propanoic acid derivatives exhibit selectivity indices >5 compared to normal cells .
    • Receptor Binding Studies :
  • Molecular Docking : Simulate interactions with PPAR-γ or COX-2 active sites. The bromophenyl group shows strong hydrophobic binding in PPAR-γ (ΔG = -9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.